Ethyl 2-[4-(2-hydroxyethoxy)phenyl]acetate
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Overview
Description
Ethyl 2-[4-(2-hydroxyethoxy)phenyl]acetate is an organic compound with the molecular formula C12H16O4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an ethyl ester group and a hydroxyethoxy-substituted phenyl ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[4-(2-hydroxyethoxy)phenyl]acetate typically involves the esterification of 4-(2-hydroxyethoxy)phenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through distillation or recrystallization to obtain a high-purity compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or acidic ion-exchange resins can be used to facilitate the esterification reaction. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[4-(2-hydroxyethoxy)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 2-[4-(2-hydroxyethoxy)phenyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity and stability
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(2-hydroxyethoxy)phenyl]acetate involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Ethyl 2-[4-(2-hydroxyethoxy)phenyl]acetate can be compared with other similar compounds, such as:
2-Hydroxy-4’- (2-hydroxyethoxy)-2-methylpropiophenone: Known for its use as a photoinitiator in polymerization reactions.
4-(2-Hydroxyethoxy)phenyl 2-hydroxy-2-propyl ketone: Another compound with similar structural features and applications in photopolymerization.
Uniqueness: this compound is unique due to its combination of an ethyl ester group and a hydroxyethoxy-substituted phenyl ring, which confer distinct chemical reactivity and biological activity. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
ethyl 2-[4-(2-hydroxyethoxy)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-2-15-12(14)9-10-3-5-11(6-4-10)16-8-7-13/h3-6,13H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCDRWSPEJYHHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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